Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
Overview
Description
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a triazine ring substituted with chloro and amino groups, makes it a compound of interest for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that compounds with similar structures can act as nucleophiles, reacting with electrophilic carbon atoms in other molecules . This can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
For example, they might interfere with the synthesis of certain biomolecules, or alter signal transduction pathways within cells .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, individual variations in metabolism and immune response can also influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with isopropylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
Hydrolysis: Amines and alcohols.
Scientific Research Applications
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with a triazine ring and similar functional groups.
Cyanuric Acid: A triazine derivative used in the production of disinfectants and bleaches.
Uniqueness
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- is unique due to its specific substitution pattern and the presence of the ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5O/c1-5(2)11-8-13-6(9)12-7(14-8)10-3-4-15/h5,15H,3-4H2,1-2H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXYTCNXXVSNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389610 | |
Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2904-53-2 | |
Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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